molecular formula C14H12N2OS2 B14196551 2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one CAS No. 918107-98-9

2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one

Cat. No.: B14196551
CAS No.: 918107-98-9
M. Wt: 288.4 g/mol
InChI Key: CRBRFFZYLNHBLD-UHFFFAOYSA-N
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Description

2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with 3-(bromomethyl)phenylboronic acid under Suzuki coupling conditions. This is followed by cyclization with thiosemicarbazide under acidic conditions to form the desired thiazolone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one apart is its unique combination of a thiazole ring with a phenylmethyl group, which may contribute to its distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interaction profiles compared to other thiazole derivatives .

Properties

CAS No.

918107-98-9

Molecular Formula

C14H12N2OS2

Molecular Weight

288.4 g/mol

IUPAC Name

2-[[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C14H12N2OS2/c1-10-15-13(9-18-10)12-4-2-3-11(7-12)8-16-14(17)5-6-19-16/h2-7,9H,8H2,1H3

InChI Key

CRBRFFZYLNHBLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)CN3C(=O)C=CS3

Origin of Product

United States

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